4-Ethoxy-3-methoxybenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

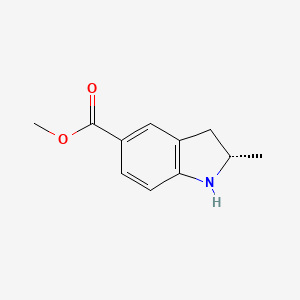

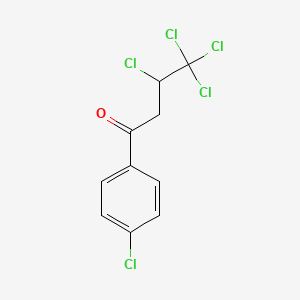

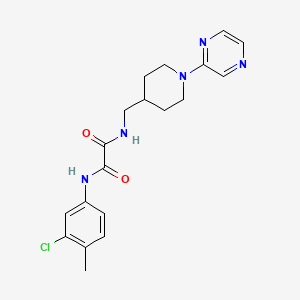

4-Ethoxy-3-methoxybenzaldehyde oxime is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of vanillin . The compound is a white to light yellow powder or crystalline material .

Synthesis Analysis

The synthesis of 3-Ethoxy-4-methoxybenzaldehyde, a similar compound, involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline . Another method involves dissolving sodium hydroxide in water, adding isovanillin, tetrabutylammonium fluoride, and ethyl bromide, and stirring the reaction at 25°C for 4 hours .Molecular Structure Analysis

The molecular formula of 4-Ethoxy-3-methoxybenzaldehyde oxime is C10H13NO3. The InChI code is 1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-6H,3,7H2,1-2H3 .Physical And Chemical Properties Analysis

The melting point of 3-Ethoxy-4-methoxybenzaldehyde oxime is 98 °C and the predicted boiling point is 298.5±30.0 °C. The predicted density is 1.09±0.1 g/cm3 . It is soluble in methanol .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structures of several methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime and others, have been thoroughly studied. These compounds exhibit different conformations and hydrogen-bonding patterns, which are significant in understanding their intermolecular interactions and chemical properties (Gomes et al., 2018).

Vibrational Dynamics

Insights into the vibrational dynamics of 4-ethoxybenzaldehyde, along with other related compounds, were obtained through inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations. The study provided a detailed understanding of the vibrational modes and the potential energy barriers involved in molecular rotations (Ribeiro-Claro et al., 2021).

Chemical Synthesis and Modifications

4-Ethoxy-3-methoxybenzaldehyde oxime has been involved in chemical synthesis processes. One example includes its use in the demethylation process to produce 4-hydroxy-3-ethoxybenzaldehyde. This chemical modification process is critical for generating specific compounds required in various research and industrial applications (Ireland & Walba, 2003).

Interaction with Molybdenum(VI) Complex

A study explored the reaction between 2-hydroxy-3-methoxybenzaldehyde and other compounds to produce a molybdenum(VI) complex. This complex, when encapsulated in zeolite Y, demonstrated significant catalytic activity and stability, indicating potential applications in oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is air sensitive and should be stored in a tightly sealed container, away from oxidizing agents and air .

Propiedades

IUPAC Name |

(NE)-N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-5-4-8(7-11-12)6-10(9)13-2/h4-7,12H,3H2,1-2H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUTXONCNANTKW-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-methoxybenzaldehyde oxime | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)

![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)

![Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2442501.png)

![Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate](/img/structure/B2442503.png)